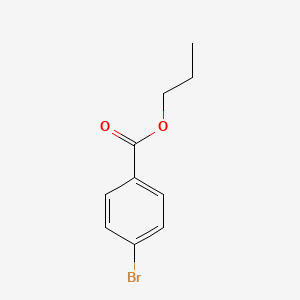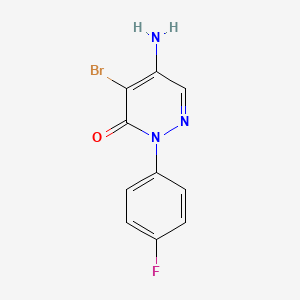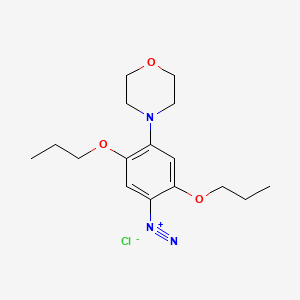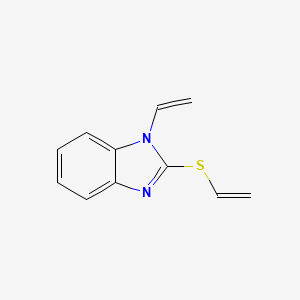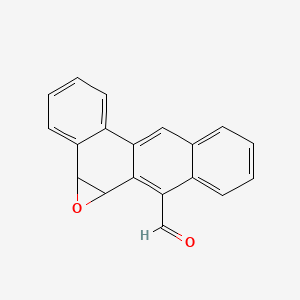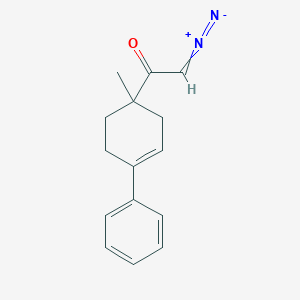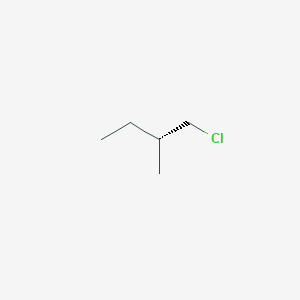
(2R)-1-Chloro-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Chloro-2-methylbutane is an organic compound with the molecular formula C5H11Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to an alkyl group. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-1-Chloro-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 2-methylbutane. This reaction typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of more efficient and scalable methods. One such method is the catalytic chlorination of 2-methylbutane using a chlorine source and a catalyst to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Chloro-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). The reaction conditions vary, with SN2 reactions typically occurring in polar aprotic solvents and SN1 reactions in polar protic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are commonly used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 2-methyl-2-butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-2-butene.
Scientific Research Applications
(2R)-1-Chloro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of chiral compounds on biological systems, as chirality can significantly influence biological activity.
Medicine: It serves as a model compound to understand the behavior of chiral drugs and their interactions with biological targets.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Chloro-2-methylbutane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by the nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Chloro-2-methylbutane: The enantiomer of (2R)-1-Chloro-2-methylbutane, with the opposite spatial arrangement around the chiral center.
1-Chloro-2-methylpropane: A structural isomer with a different arrangement of the carbon atoms.
1-Chlorobutane: A similar alkyl halide with a straight-chain structure.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which can lead to different chemical and biological properties compared to its enantiomer and other similar compounds. The specific spatial arrangement of atoms around the chiral center can influence its reactivity, interactions with other molecules, and overall behavior in various applications.
Properties
CAS No. |
53352-99-1 |
|---|---|
Molecular Formula |
C5H11Cl |
Molecular Weight |
106.59 g/mol |
IUPAC Name |
(2R)-1-chloro-2-methylbutane |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
IWAKWOFEHSYKSI-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H](C)CCl |
Canonical SMILES |
CCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


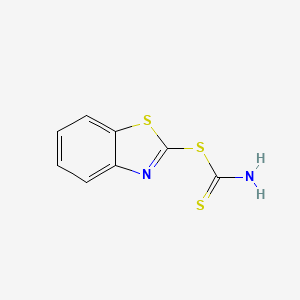
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
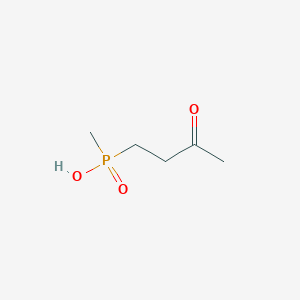
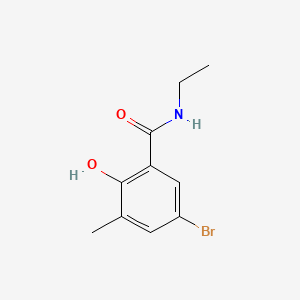
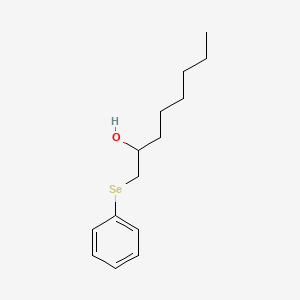
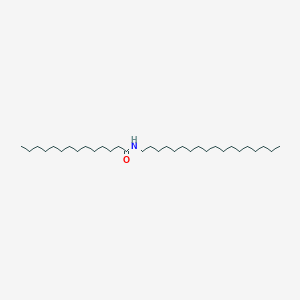
phosphanium bromide](/img/structure/B14654256.png)
